molecular formula C5H11NO3S B7725367 DL-Methionine sulfoxide CAS No. 4241-59-2

DL-Methionine sulfoxide

Cat. No.: B7725367
CAS No.: 4241-59-2
M. Wt: 165.21 g/mol
InChI Key: QEFRNWWLZKMPFJ-UHFFFAOYSA-N
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Description

Methionine sulfoxide is an organic compound with the chemical formula CH₃S(O)CH₂CH₂CH(NH₂)CO₂H. It is a naturally occurring amino acid formed post-translationally through the oxidation of methionine. Methionine sulfoxide exists as two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide . This compound plays a significant role in biological systems, particularly in the context of oxidative stress and aging .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methionine sulfoxide can be synthesized through the oxidation of methionine using various oxidizing agents. Common oxidizing agents include hydrogen peroxide and hypochlorite . The reaction typically involves the addition of the oxidizing agent to a solution of methionine under controlled conditions to ensure selective oxidation to the sulfoxide form.

Industrial Production Methods: Industrial production of methionine sulfoxide often involves large-scale oxidation processes using similar oxidizing agents. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methionine sulfoxide has a wide range of applications in scientific research:

Mechanism of Action

Methionine sulfoxide exerts its effects primarily through its role in redox biology. The oxidation of methionine residues in proteins can lead to changes in protein structure and function. Methionine sulfoxide reductases (MsrA and MsrB) catalyze the reduction of methionine sulfoxide back to methionine, thereby repairing oxidized proteins and maintaining cellular function . This process involves the thioredoxin system, which provides reducing equivalents for the reductases .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFRNWWLZKMPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866947
Record name 2-Amino-4-(methanesulfinyl)butanoic acid
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Molecular Weight

165.21 g/mol
Source PubChem
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CAS No.

62697-73-8, 454-41-1, 3226-65-1
Record name Methionine sulfoxide
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Record name Methionine sulfoxide
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Record name DL-Methionine sulfoxide
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Record name Methionine, S-oxide
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Record name Methionine S-oxide
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Record name 2-amino-4-(methylsulphinyl)butyric acid
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Record name METHIONINE SULFOXIDE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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